![molecular formula C9H17NO3 B2980234 Tert-butyl 3-aminooxolane-3-carboxylate CAS No. 1342194-86-8](/img/structure/B2980234.png)
Tert-butyl 3-aminooxolane-3-carboxylate
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Overview
Description
Tert-butyl 3-aminooxolane-3-carboxylate is a chemical compound with the CAS Number: 1342194-86-8 . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl 3-aminotetrahydro-3-furancarboxylate . The compound is stored at a temperature of 4 degrees .
Synthesis Analysis
The synthesis of tert-butyl esters, such as Tert-butyl 3-aminooxolane-3-carboxylate, has been described in the literature . The method involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Molecular Structure Analysis
The InChI code for Tert-butyl 3-aminooxolane-3-carboxylate is 1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 3-aminooxolane-3-carboxylate is an oil at room temperature . It has a molecular weight of 187.24 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, “Tert-butyl 3-aminooxolane-3-carboxylate” serves as a building block for the synthesis of complex molecules. Its structure is pivotal in the development of new drugs, particularly for its role in improving pharmacokinetic properties of therapeutic agents .
Organic Synthesis
This compound is utilized in organic synthesis, especially in the construction of heterocyclic compounds. Its tert-butyl group can act as a protective group, which is easily removed after the synthesis, providing a pathway to synthesize a wide array of organic molecules .
Material Science
In material science, “Tert-butyl 3-aminooxolane-3-carboxylate” is explored for its potential in creating new polymeric materials. Its functional groups allow for cross-linking, which can lead to the development of novel materials with specific mechanical and chemical properties .
Biochemistry
Biochemically, it can be used to study enzyme-substrate interactions. The compound’s structure allows it to mimic certain biological molecules, making it a valuable tool for probing biochemical pathways and understanding molecular functions .
Chemical Engineering
In chemical engineering, this compound is significant in process optimization. It can be used to test reaction conditions and catalysis, aiding in the design of more efficient and sustainable chemical processes .
Environmental Science
“Tert-butyl 3-aminooxolane-3-carboxylate” has applications in environmental science as well. It can be used in the study of degradation processes and environmental fate of chemical compounds, contributing to the assessment of their environmental impact .
Analytical Chemistry
Analytical chemists use “Tert-butyl 3-aminooxolane-3-carboxylate” as a standard or reagent in chromatography and mass spectrometry. This helps in the quantification and qualification of complex mixtures in various samples .
Agrochemistry
Lastly, in agrochemistry, this compound could be involved in the synthesis of agrochemicals. Its derivatives may serve as intermediates in the creation of pesticides or fertilizers, playing a role in enhancing agricultural productivity .
Safety and Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . These correspond to skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl 3-aminooxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVPIADZVYYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-aminooxolane-3-carboxylate | |
CAS RN |
1342194-86-8 |
Source
|
Record name | tert-butyl 3-aminooxolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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